![molecular formula C10H19N3O2 B13173699 1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone is a complex organic compound that features both azetidine and piperazine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone involves multiple steps, typically starting with the formation of the azetidine ring. One common method is the [2+2] cycloaddition reaction, which forms the strained four-membered azetidine ring . The piperazine ring can be synthesized through various methods, including the reaction of diethylenetriamine with ethylene oxide. The final step involves the coupling of the azetidine and piperazine rings with the methoxy-ethanone moiety under controlled conditions.
Analyse Des Réactions Chimiques
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The azetidine and piperazine rings can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can interact with various enzymes and receptors. The piperazine ring is known to interact with neurotransmitter receptors, making the compound a potential candidate for neurological drugs .
Comparaison Avec Des Composés Similaires
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone can be compared with other compounds containing azetidine or piperazine rings:
1-(3-Azetidinyl)-4-methylpiperazine hydrochloride: Similar in structure but with a methyl group instead of the methoxy-ethanone moiety.
4-(3-Azetidinyl)pyridine hydrochloride: Contains a pyridine ring instead of the piperazine ring.
2-(3-Azetidinyl)pyridine hydrochloride: Another variant with a pyridine ring.
These comparisons highlight the unique combination of azetidine and piperazine rings in this compound, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19N3O2 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C10H19N3O2/c1-15-8-10(14)13-4-2-12(3-5-13)9-6-11-7-9/h9,11H,2-8H2,1H3 |
Clé InChI |
DMLVCSSKYDOXAQ-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)N1CCN(CC1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


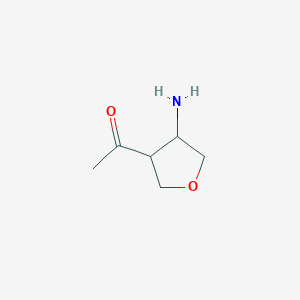
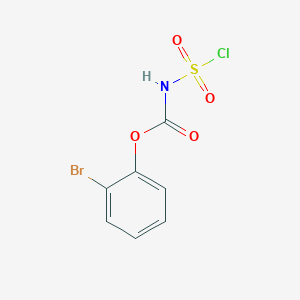
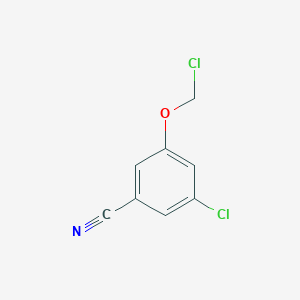
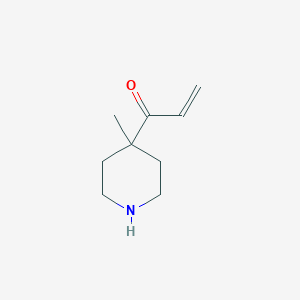

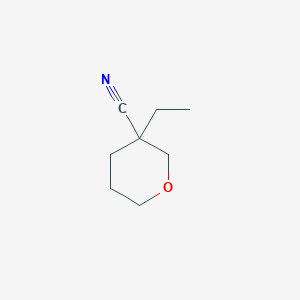
![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)
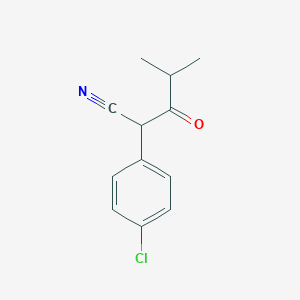
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)

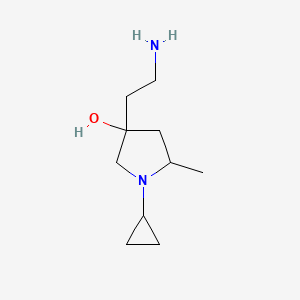
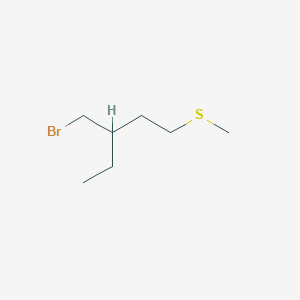
![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
